molecular formula C10H13BrClNO B2431061 3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride CAS No. 2094031-82-8

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride

Cat. No.: B2431061
CAS No.: 2094031-82-8
M. Wt: 278.57
InChI Key: RJZKMQGPWMGTSS-JMVWIVNTSA-N
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Description

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride is a chemical compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of cyclobutane derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-(4-Bromophenyl)cyclobutan-1-ol: Similar structure but lacks the amino group.

    cis-3-(4-Bromophenyl)cyclobutanol: Similar structure but different stereochemistry.

    trans-3-(4-Bromophenyl)cyclobutanol: Similar structure but different stereochemistry.

Uniqueness

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride is unique due to the presence of both the amino and bromophenyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-3-(4-bromophenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZKMQGPWMGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Br)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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